An In-depth Technical Guide to 5-Fluoro-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-1H-indazole-7-carboxylic acid: Properties, Synthesis, and Applications
Introduction: The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The strategic introduction of fluorine atoms into drug candidates can significantly modulate key properties such as metabolic stability, binding affinity, and membrane permeability.[3] 5-Fluoro-1H-indazole-7-carboxylic acid is a versatile building block that combines these features, making it a molecule of high interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, and its reactivity profile, offering field-proven insights for its application in research.
Physicochemical and Structural Properties
5-Fluoro-1H-indazole-7-carboxylic acid is a white solid at room temperature.[4] Its structure is characterized by a bicyclic indazole core, with a fluorine atom at the 5-position and a carboxylic acid group at the 7-position. The carboxylic acid moiety imparts acidic properties and provides a key handle for chemical derivatization.
Table 1: Physicochemical Properties of 5-Fluoro-1H-indazole-7-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 1038916-13-0 | [4][5] |
| Molecular Formula | C₈H₅FN₂O₂ | [4] |
| Molecular Weight | 180.14 g/mol | [5] |
| Appearance | White Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 0-5 °C, desiccated | [4] |
| Predicted pKa | ~4-5 (Carboxylic Acid) | Inferred from[6] |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from[6] |
The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids. The indazole ring system itself has a weakly basic nitrogen (N2) and a weakly acidic N-H proton (N1). The fluorine atom, being strongly electron-withdrawing, will have a modest acid-strengthening effect on the carboxylic acid group.
Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum for this specific molecule is not available, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous structures.[7][8]
¹H NMR (400 MHz, DMSO-d₆):
-
COOH proton: A broad singlet expected at δ > 13 ppm.
-
N-H proton: A broad singlet expected between δ 13-14 ppm.
-
Aromatic Protons: The benzene portion of the indazole will display two aromatic protons. The proton at C6 (ortho to fluorine) will appear as a doublet of doublets around δ 7.3-7.5 ppm, with coupling to both the fluorine atom (J_HF ~8-10 Hz) and the C4 proton (J_HH ~2 Hz). The proton at C4 will appear as a doublet of doublets around δ 8.0-8.2 ppm, coupling to the fluorine (J_HF ~4-5 Hz) and the C6 proton.
-
Pyrazole Proton: The C3 proton will appear as a singlet around δ 8.2-8.4 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.
-
C5 (bearing Fluorine): A doublet with a large C-F coupling constant (¹J_CF ~240-250 Hz), expected around δ 158-162 ppm.
-
Other Aromatic Carbons: Other carbons will appear in the δ 110-145 ppm range, with smaller C-F couplings observable for carbons ortho and meta to the fluorine atom.
Synthesis and Purification
A robust and efficient synthesis of 5-Fluoro-1H-indazole-7-carboxylic acid can be designed based on established indazole synthesis methodologies, such as those starting from substituted anilines.[9][10] The following multi-step protocol outlines a plausible and scalable route.
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Fluoro-1H-indazole-7-carboxylic acid.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Amino-6-methyl-4-fluorobenzoic acid
-
Suspend 2-amino-6-methyl-4-fluorobenzoic acid (1.0 eq) in a 2M aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate and to minimize side reactions. The acidic medium is required for the formation of nitrous acid (HNO₂), the active diazotizing agent.
-
Step 2: Intramolecular Cyclization (Graebe-Ullmann reaction variant)
-
After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.
-
Causality: The heating provides the activation energy for the intramolecular cyclization, where the diazonium group is displaced by the nucleophilic attack of the aromatic ring, forming the pyrazole ring of the indazole system. Nitrogen gas (N₂) is evolved during this step.
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature. The product will likely precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 5-Fluoro-1H-indazole-7-carboxylic acid.
-
Trustworthiness: The purity of the final compound should be verified by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against predicted values.
-
Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a versatile synthetic intermediate.
Caption: Key reactivity pathways for derivatization.
-
Carboxylic Acid Group (C7): This is the most versatile functional group for derivatization.
-
Amidation: It can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to form amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.[11]
-
Esterification: Standard Fischer esterification (alcohol with a catalytic amount of strong acid) or reaction with alkyl halides under basic conditions can produce the corresponding esters.[6]
-
-
Indazole N-H (N1): The proton on the N1 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides).[12] This allows for the introduction of diverse substituents at a key vector for modulating biological activity. It is important to note that alkylation can sometimes yield a mixture of N1 and N2 isomers, though N1 is often the thermodynamically favored product.[12]
-
Aromatic Ring: While less reactive than the other sites, the aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may require harsh conditions.
Applications in Medicinal Chemistry
5-Fluoro-1H-indazole-7-carboxylic acid is a valuable building block for the synthesis of pharmacologically active compounds, particularly in oncology. The indazole core is a known "hinge-binding" motif for many protein kinases.
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted indazole scaffold. The N-H and a nitrogen atom in the pyrazole ring act as hydrogen bond donor and acceptor, respectively, to anchor the molecule in the ATP-binding pocket of the kinase. The carboxylic acid at position 7 provides a convenient attachment point for side chains designed to target specific sub-pockets of the enzyme, thereby enhancing potency and selectivity.[1]
-
Structure-Activity Relationship (SAR) Studies: The fluorine at the 5-position serves as an excellent probe for SAR studies. It can alter the electronic properties of the ring system and form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets.[3][12] Researchers can synthesize analogs by replacing the fluorine with other groups to systematically explore the chemical space and optimize for desired biological activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally related chemicals.
-
Hazard Statements (Expected): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[4]
-
This guide provides a technical foundation for the understanding and application of 5-Fluoro-1H-indazole-7-carboxylic acid. By leveraging the insights into its synthesis, reactivity, and physicochemical properties, researchers can effectively incorporate this valuable building block into their drug discovery and development programs.
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Gale, D. J., & Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]
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SlidePlayer. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]
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ResearchGate. (2025, June). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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